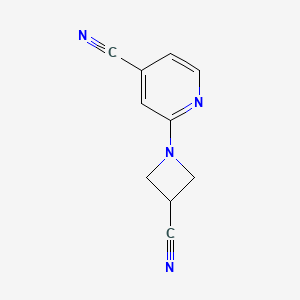

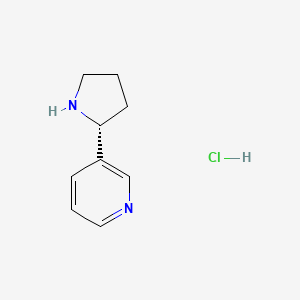

![molecular formula C11H14N2O2 B2923643 2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097873-16-8](/img/structure/B2923643.png)

2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridazin-3(2H)-ones are a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are heterocycles that contain two adjacent nitrogen atoms .

Synthesis Analysis

The most common synthesis of pyridazin-3(2H)-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

Pyridazin-3(2H)-ones are derivatives of pyridazine which contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Chemical Reactions Analysis

Pyridazin-3(2H)-ones can be functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .科学的研究の応用

Cyclopenta[b]pyrroles Synthesis and Mechanistic Studies

Cyclopenta[b]pyrroles are synthesized through reactions involving cyclobutanone, leading to derivatizations into hydrazones and oximes. This process, which involves a tandem cycloaddition/cycloreversion/ring rearrangement reaction, showcases the versatility of cyclobutane derivatives in synthesizing complex heterocyclic compounds (Ye et al., 2010). This study highlights the potential for similar synthetic strategies in the creation of cyclopenta[c]pyridazinone derivatives.

Microwave-Assisted Synthesis of Pyridazines

The synthesis of pyridazines, including those substituted at the 3,6-position, can be significantly accelerated under microwave conditions, demonstrating the efficiency of modern synthetic methods in producing heterocyclic compounds. This approach could be applicable to the synthesis of cyclopenta[c]pyridazin-3-one derivatives by facilitating the cycloaddition of ketones and aldehydes to appropriate precursors (Hoogenboom et al., 2006).

Biological Activities of Oxetane-Containing Compounds

Research on oxetane-containing compounds (OCCs) indicates a wide range of biological activities, including antineoplastic, antiviral, and antifungal effects. These findings suggest that cyclopenta[c]pyridazin-3-one derivatives could also exhibit significant biological activities, making them potential candidates for pharmacophore development (Vil’ et al., 2019).

Gold(I)-Catalyzed Intermolecular [2+2] Cycloadditions

The efficiency of gold(I)-catalyzed intermolecular [2+2] cycloadditions in synthesizing highly substituted cyclobutane derivatives with complete regio- and stereocontrol offers insights into the synthesis of complex structures. Such catalytic processes could potentially be applied to the synthesis of cyclopenta[c]pyridazin-3-one derivatives, offering a pathway to structurally diverse and complex molecules (Faustino et al., 2012).

将来の方向性

特性

IUPAC Name |

2-(3-oxobutan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7(8(2)14)13-11(15)6-9-4-3-5-10(9)12-13/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRMTQJHBMTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C(=O)C=C2CCCC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

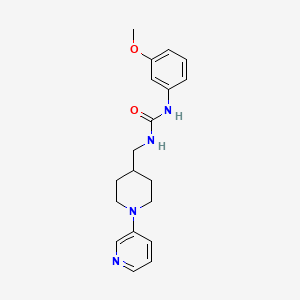

![2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride](/img/structure/B2923567.png)

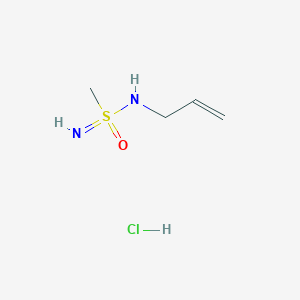

![5-[1-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2923569.png)

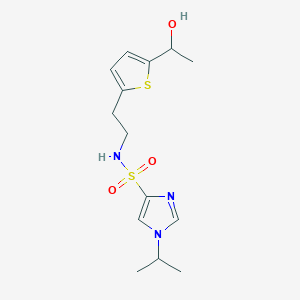

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923570.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2923571.png)

![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2923573.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2923580.png)

![1-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2923581.png)